Cas no 393525-41-2 (ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride)
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid, 3-amino-2-hydroxy-, ethyl ester, hydrochloride, (3S)-
- ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride
- 393525-41-2
- EN300-174754
-
- Inchi: 1S/C8H17NO3.ClH/c1-3-5-6(9)7(10)8(11)12-4-2;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7?;/m0./s1
- InChI Key: IWPQZGJXTUNLSM-OXIGJRIQSA-N
- SMILES: Cl.OC(C(=O)OCC)[C@H](CCC)N
Computed Properties
- Exact Mass: 211.0975211Da
- Monoisotopic Mass: 211.0975211Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174754-1g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 1g |
$3169.0 | 2023-09-20 | ||
| Enamine | EN300-174754-0.05g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 0.05g |
$738.0 | 2023-09-20 | ||
| Enamine | EN300-174754-0.1g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 0.1g |
$1099.0 | 2023-09-20 | ||
| Enamine | EN300-174754-0.25g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 0.25g |
$1569.0 | 2023-09-20 | ||
| Enamine | EN300-174754-0.5g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 0.5g |
$2472.0 | 2023-09-20 | ||
| Enamine | EN300-174754-1.0g |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride |
393525-41-2 | 1g |
$0.0 | 2023-06-06 |
ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride
Comprehensive Overview of Ethyl (3S)-3-amino-2-hydroxyhexanoate Hydrochloride (CAS No. 393525-41-2)
Ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride (CAS No. 393525-41-2) is a specialized chiral compound widely utilized in pharmaceutical synthesis and biochemical research. This hydroxyamino ester derivative exhibits unique stereochemical properties, making it valuable for asymmetric synthesis and drug development. The compound's ethyl ester group and hydroxyl functionality contribute to its solubility profile and reactivity, while the hydrochloride salt form enhances stability for storage and handling.
Recent trends in medicinal chemistry have increased demand for chiral building blocks like ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride, particularly for developing enzyme inhibitors and peptide mimetics. Researchers frequently search for information about its synthetic applications, purification methods, and spectroscopic characterization, reflecting growing interest in precision chemical synthesis. The compound's stereospecificity makes it particularly relevant for studies involving molecular recognition and biocatalysis – two hot topics in contemporary drug discovery.
The physicochemical properties of 393525-41-2 have been extensively studied, with particular attention to its optical rotation and crystalline structure. Analytical techniques including HPLC chiral separation, NMR spectroscopy, and mass spectrometry are commonly employed to verify the compound's purity and stereochemical integrity. These quality control measures are crucial when the material is used as an intermediate in multi-step syntheses of biologically active molecules.
In pharmaceutical applications, the amino alcohol moiety of ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride serves as a versatile handle for further chemical modifications. Many researchers investigate its potential for creating prodrug formulations or targeted drug delivery systems, especially for compounds requiring enhanced bioavailability or tissue specificity. The compound's balanced hydrophilic-lipophilic character makes it particularly interesting for medicinal chemistry optimization projects.
From a synthetic chemistry perspective, this compound represents an excellent example of stereocontrolled synthesis. The (3S) configuration at the amino center and the adjacent hydroxyl group create multiple possibilities for diastereoselective reactions, a feature that attracts significant attention from synthetic chemists working on complex molecule assembly. Recent publications have explored its use in tandem reactions and catalytic transformations.
Storage and handling of ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride require standard precautions for amino acid derivatives. The material is typically kept under controlled humidity conditions to prevent hygroscopic effects, with many suppliers offering specialized packaging solutions to maintain stability. These practical considerations are frequently searched by laboratory personnel implementing good manufacturing practices (GMP) in their workflows.
The commercial availability of CAS 393525-41-2 has expanded significantly in recent years, with multiple suppliers now offering both research quantities and bulk scale options. This accessibility has facilitated its adoption across diverse research areas, from peptide chemistry to small molecule drug discovery. Quality specifications typically include chiral purity assessments and residual solvent analyses to meet the stringent requirements of pharmaceutical applications.
Emerging applications for this compound include its use as a template for developing artificial enzyme cofactors and biomimetic catalysts. The molecular architecture of ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride provides an ideal scaffold for investigating molecular recognition phenomena, particularly in systems modeling biological catalysis. These cutting-edge applications align with current interests in green chemistry and biocatalytic process development.
Analytical method development for 393525-41-2 remains an active area of research, with particular focus on chiral separation techniques and stability-indicating assays. Modern UHPLC methods coupled with advanced detection systems have significantly improved the ability to characterize and quantify this compound in complex matrices. These analytical advancements support quality control in pharmaceutical manufacturing and process chemistry applications.
In summary, ethyl (3S)-3-amino-2-hydroxyhexanoate hydrochloride (CAS No. 393525-41-2) represents a valuable chiral synthon with diverse applications in modern chemical research. Its unique combination of functional groups and stereochemical features continues to inspire innovative applications across multiple scientific disciplines, from medicinal chemistry to biocatalysis. The compound's growing importance reflects broader trends toward stereoselective synthesis and precision molecular design in the chemical sciences.
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